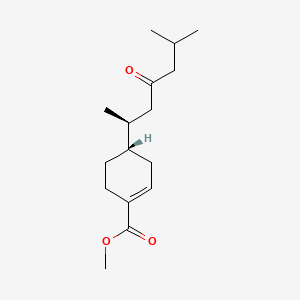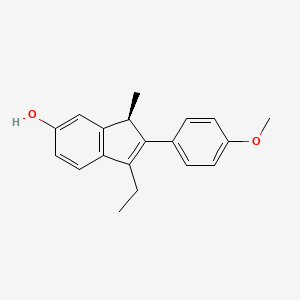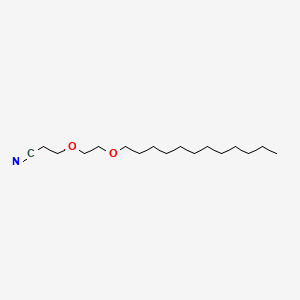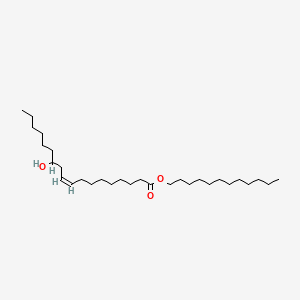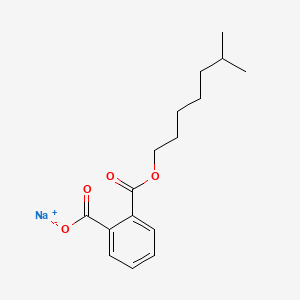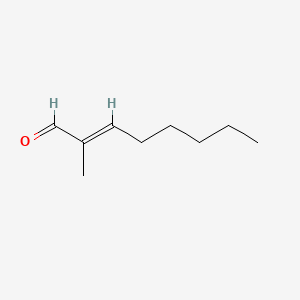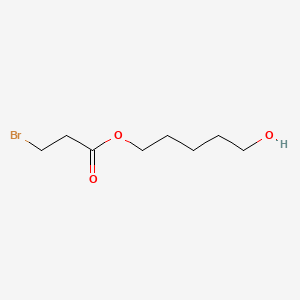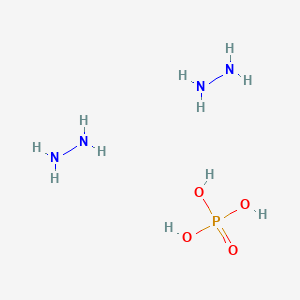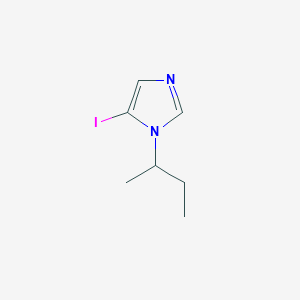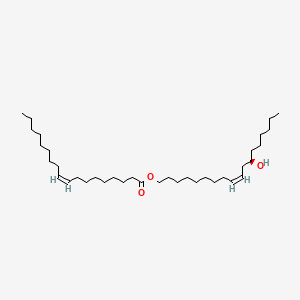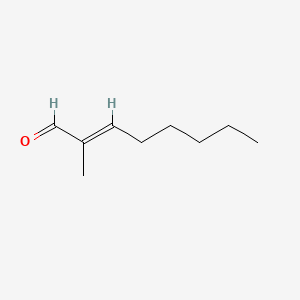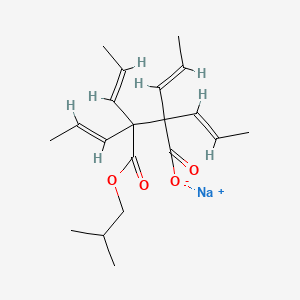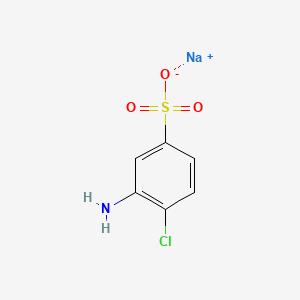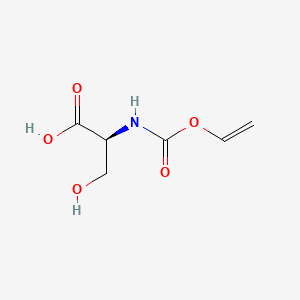
N-(Vinyloxycarbonyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Vinyloxycarbonyl)-L-serine is an organic compound that features a vinyl group attached to the nitrogen atom of L-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Vinyloxycarbonyl)-L-serine typically involves the reaction of L-serine with a vinyl ester in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(Vinyloxycarbonyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles are used under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted compounds.
Aplicaciones Científicas De Investigación
N-(Vinyloxycarbonyl)-L-serine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug precursor or therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(Vinyloxycarbonyl)-L-serine exerts its effects involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Vinyloxycarbonyl)-L-alanine
- N-(Vinyloxycarbonyl)-L-threonine
- N-(Vinyloxycarbonyl)-L-cysteine
Uniqueness
N-(Vinyloxycarbonyl)-L-serine is unique due to the presence of the hydroxyl group in the serine moiety, which can participate in additional hydrogen bonding and interactions compared to other similar compounds
Propiedades
Número CAS |
45014-14-0 |
|---|---|
Fórmula molecular |
C6H9NO5 |
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
(2S)-2-(ethenoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H9NO5/c1-2-12-6(11)7-4(3-8)5(9)10/h2,4,8H,1,3H2,(H,7,11)(H,9,10)/t4-/m0/s1 |
Clave InChI |
WRDWXTJVALMCAN-BYPYZUCNSA-N |
SMILES isomérico |
C=COC(=O)N[C@@H](CO)C(=O)O |
SMILES canónico |
C=COC(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
